molecular formula C9H10ClN3O B1256292 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one CAS No. 120868-66-8

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

Cat. No. B1256292
M. Wt: 211.65 g/mol
InChI Key: ADWTYURAFSWNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11ClN4O . It is a white solid with a molecular weight of 232.67 g/mol . This compound is a derivative of imidazolidin-2-one and contains a chloropyridine moiety .


Synthesis Analysis

The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .


Molecular Structure Analysis

The dihedral angle between the pyridine ring and imidazoline ring mean plane in the molecule is 76.2° . In the crystal, N-H…O hydrogen bonds link pairs of molecules to form inversion dimers .


Chemical Reactions Analysis

The compound is a result of the reduction of nitro compounds . Various processes have been reported for this reduction, including the use of tellurium powder in aqueous methanolic ammonium chloride, zinc metal and NH4Cl in water, and FeS-NH4Cl-CH3OH-H2O and Fe-NH4Cl system .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 232.67 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is synthesized as part of research into new methods of homogeneous and heterogeneous catalytic hydrogenations .
  • Methods of Application: The synthesis involves the reduction of imidacloprid by activated Fe in conc. HCl to obtain a dis-nitro imidacloprid . The product is then characterized by IR, PMR and LC-MS/MS spectral analysis .
  • Results: The synthesis results in a yellowish crystalline product .

Insecticidal Applications

  • Scientific Field: Entomology
  • Application Summary: The compound is a metabolite of imidacloprid, a widely used insecticide .
  • Methods of Application: The compound is likely used in similar applications as imidacloprid, which is applied to crops to control pests .
  • Results: The specific results of using this compound as an insecticide are not detailed in the sources I found .

Crystallography

  • Scientific Field: Crystallography
  • Application Summary: The compound has been studied for its crystal structure .
  • Methods of Application: The crystal structure was determined using X-ray diffraction . The dihedral angle between the pyridine ring and imidazoline ring mean plane was measured .
  • Results: The dihedral angle between the pyridine ring and imidazoline ring mean plane is 76.2° . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .

Environmental Toxicology

  • Scientific Field: Environmental Toxicology
  • Application Summary: The compound, as a metabolite of the insecticide imidacloprid, has been studied for its toxicity in honey bees .
  • Methods of Application: The toxicity was studied by administering the compound orally to honey bees .
  • Results: The compound showed acute and chronic toxicity in the mid-gut and rectum of honey bees .

Catalytic Hydrogenation

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in studies of catalytic hydrogenation .
  • Methods of Application: The compound is reduced by activated Fe in conc. HCl to obtain a dis-nitro imidacloprid . The reaction mixture is refluxed with constant stirring for 10 hours .
  • Results: The reduction of nitro compounds can be accomplished with a commercial zinc or magnesium dust within ten minutes .

Marine Xenobiotic Metabolite

  • Scientific Field: Marine Biology
  • Application Summary: The compound has a role as a marine xenobiotic metabolite .
  • Methods of Application: The compound, being a metabolite of the insecticide imidacloprid, could be found in marine organisms exposed to the insecticide .
  • Results: The specific results of this application are not detailed in the sources I found .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWTYURAFSWNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037563
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

CAS RN

120868-66-8
Record name Imidacloprid-urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120868-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidacloprid urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDACLOPRID UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Reactant of Route 5
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
Reactant of Route 6
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.